Fmoc-D-lys(fmoc)-OH
Overview
Description
Fmoc-D-lys(fmoc)-OH: is a derivative of the amino acid lysine, where both the alpha-amino group and the side-chain epsilon-amino group are protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect amino groups during the synthesis process.
Mechanism of Action
Target of Action
Fmoc-D-lys(fmoc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
The compound works by protecting the amino group of the lysine residue during peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It protects the amino group, preventing it from reacting prematurely during the synthesis process . The Fmoc group is removed under basic conditions, allowing the amino group to participate in the formation of peptide bonds .
Biochemical Pathways
Instead, it is used in the laboratory to synthesize peptides, which can then interact with various biochemical pathways depending on their sequence and structure .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino group of the lysine residue, this compound allows for the controlled formation of peptide bonds, leading to the creation of peptides that can be used in various biological and medical applications .
Action Environment
The action of this compound is highly dependent on the conditions in the laboratory. Factors such as temperature, pH, and the presence of other reagents can all influence the effectiveness of the compound in peptide synthesis . For example, the removal of the Fmoc group requires basic conditions . Therefore, the pH of the reaction environment is a critical factor in the action of this compound.
Biochemical Analysis
Biochemical Properties
Fmoc-D-lys(fmoc)-OH is involved in the formation of peptide bonds during SPPS . It interacts with other biomolecules, such as enzymes and proteins, during this process. The Fmoc group in this compound acts as a protecting group, preventing unwanted reactions during the synthesis process .
Cellular Effects
This compound has been found to influence cell function. For instance, it has been observed that certain derivatives of this compound can affect cell adhesion and growth . Specifically, Fmoc-K3, a derivative of this compound, promotes cell attachment and favors cell duplication, supporting cell growth on the hydrogel support .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group is removed during the synthesis process, allowing the amino acid to participate in peptide bond formation . This process is crucial for the creation of peptides, which can then exert various effects at the molecular level.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, during the process of SPPS, the Fmoc group is removed, allowing the amino acid to participate in peptide bond formation . This change can affect the stability and degradation of the compound.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. During SPPS, it interacts with other amino acids, enzymes, and cofactors to form peptides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by its role in peptide synthesis. It is transported to the site of peptide synthesis where it interacts with other amino acids to form peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-lys(fmoc)-OH typically involves the protection of the amino groups of D-lysine with the Fmoc group. The process begins with the reaction of D-lysine with Fmoc chloride in the presence of a base, such as diisopropylethylamine (DIPEA), in an organic solvent like dimethylformamide (DMF). The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-D-lys(fmoc)-OH undergoes deprotection reactions to remove the Fmoc groups. This is typically achieved using a base, such as piperidine, in DMF.
Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds. This involves the activation of the carboxyl group of another amino acid or peptide using coupling reagents like 1-hydroxybenzotriazole (HOBt) and N,N’-di
Properties
IUPAC Name |
(2R)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJRTKDVFXYEFS-MGBGTMOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628421 | |
Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75932-02-4 | |
Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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